molecular formula C10H12N2O3 B439105 3-[(Pyridin-3-ylmethyl)carbamoyl]propanoic acid CAS No. 247254-62-2

3-[(Pyridin-3-ylmethyl)carbamoyl]propanoic acid

Cat. No.: B439105
CAS No.: 247254-62-2
M. Wt: 208.21g/mol
InChI Key: NVWWWQCHFPXLGO-UHFFFAOYSA-N
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Description

3-[(Pyridin-3-ylmethyl)carbamoyl]propanoic acid is an organic compound that belongs to the class of carboxylic acids It features a pyridine ring attached to a propanoic acid moiety through a carbamoyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Pyridin-3-ylmethyl)carbamoyl]propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of pyridine-3-carboxaldehyde with an appropriate amine to form the corresponding imine. This imine is then reduced to the amine, which is subsequently reacted with acryloyl chloride to form the desired product.

  • Formation of Imine

      Reactants: Pyridine-3-carboxaldehyde and an appropriate amine.

      Conditions: Typically carried out in an organic solvent such as ethanol or methanol at room temperature.

      Reaction: [ \text{Pyridine-3-carboxaldehyde} + \text{Amine} \rightarrow \text{Imine} ]

  • Reduction of Imine

      Reactants: Imine and a reducing agent such as sodium borohydride.

      Conditions: Carried out in an organic solvent at low temperature.

      Reaction: [ \text{Imine} + \text{NaBH}_4 \rightarrow \text{Amine} ]

  • Formation of this compound

      Reactants: Amine and acryloyl chloride.

      Conditions: Carried out in the presence of a base such as triethylamine in an organic solvent.

      Reaction: [ \text{Amine} + \text{Acryloyl chloride} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(Pyridin-3-ylmethyl)carbamoyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine group.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

    Hydrolysis: The carbamoyl linkage can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted pyridine derivatives.

    Hydrolysis: Formation of corresponding amines and carboxylic acids.

Scientific Research Applications

3-[(Pyridin-3-ylmethyl)carbamoyl]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in biological studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(Pyridin-3-ylmethyl)carbamoyl]propanoic acid involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the carbamoyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(Pyridin-2-ylmethyl)carbamoyl]propanoic acid
  • 3-[(Pyridin-4-ylmethyl)carbamoyl]propanoic acid
  • 3-[(Pyridin-3-ylmethyl)carbamoyl]butanoic acid

Comparison

3-[(Pyridin-3-ylmethyl)carbamoyl]propanoic acid is unique due to the position of the pyridine ring and the length of the propanoic acid chain. Compared to 3-[(Pyridin-2-ylmethyl)carbamoyl]propanoic acid and 3-[(Pyridin-4-ylmethyl)carbamoyl]propanoic acid, the position of the nitrogen atom in the pyridine ring can influence the compound’s reactivity and binding affinity to molecular targets. The length of the carbon chain also affects the compound’s solubility and overall chemical properties.

Properties

IUPAC Name

4-oxo-4-(pyridin-3-ylmethylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c13-9(3-4-10(14)15)12-7-8-2-1-5-11-6-8/h1-2,5-6H,3-4,7H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVWWWQCHFPXLGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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